ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group, an indole moiety linked via a sulfanyl-propanamide bridge, and a naphthalene formamido side chain. The indole and naphthalene groups are known for interactions with biological targets, while the thiophene-carboxylate motif may enhance electronic properties critical for binding .
Properties
IUPAC Name |
ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O4S2/c1-3-41-34(40)30-26-12-8-14-28(26)43-33(30)36-31(38)21(2)42-29-20-37(27-13-7-6-11-25(27)29)18-17-35-32(39)24-16-15-22-9-4-5-10-23(22)19-24/h4-7,9-11,13,15-16,19-21H,3,8,12,14,17-18H2,1-2H3,(H,35,39)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBARPJUUHHTBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling with the naphthalene derivative.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Synthesis: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the indole and thiophene rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer activity. The indole and thiophene moieties are known for their ability to interact with biological targets involved in cancer pathways. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing indole and naphthalene groups have been reported to possess antibacterial and antifungal activities. This makes this compound a candidate for further investigation as a therapeutic agent against resistant microbial strains .
Materials Science
Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can enhance device performance .
Polymer Chemistry
In polymer synthesis, this compound can serve as a monomer or additive to create novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with improved conductivity and stability under various environmental conditions .
Biochemical Applications
Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. Investigating its effects on specific enzyme targets could lead to the development of new pharmaceuticals aimed at modulating metabolic pathways .
Drug Delivery Systems
Due to its complex structure and potential biocompatibility, this compound may be explored as a component in drug delivery systems. Its ability to encapsulate therapeutic agents could enhance the efficacy and targeting of drugs in clinical applications .
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to enzyme active sites or receptor binding pockets, modulating their activity. The naphthalene derivative can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Molecular Properties
The compound’s structural analogs include indole-propanamide derivatives, naphthalene-containing sulfamates, and thiophene carboxylate esters. Key comparisons are summarized below:
Notes:
- The Tanimoto coefficient (structural similarity >0.8) is a benchmark for virtual screening ; analogs like the methoxynaphthalene-indole derivative () likely meet this threshold due to shared indole and naphthalene motifs.
Bioactivity and Target Interactions
- Indole-Propanamide Derivatives (): These compounds are synthesized via carbodiimide-mediated coupling, analogous to the target’s propanamide linker.
- Thiophene Carboxylates (): Ethyl thiophene-3-carboxylates are often explored for antioxidant and anti-inflammatory activities. The target’s cyclopenta[b]thiophene core may offer steric advantages for target binding compared to planar thiophenes .
- Naphthalene Sulfamates (): Compounds like 3I, 3K, and 3L exhibit potent steroid sulfatase (STS) inhibition (IC50: 15–30 nM), highlighting the naphthalene group’s role in enzyme interaction. The target’s naphthalene formamido group may similarly engage hydrophobic binding pockets .
Research Findings and Implications
- Structural Clustering (): Hierarchical bioactivity clustering suggests the target may share modes of action with indole-containing STS inhibitors or thiophene-based anti-inflammatory agents.
- Docking Enrichment (): Chemical space docking prioritizes compounds with optimized steric and electronic profiles, implying the target’s cyclopenta[b]thiophene core could enhance binding vs. simpler analogs.
- Contradictions and Gaps: While structural similarity predicts bioactivity (), exceptions exist (e.g., aglaithioduline’s lower potency than SAHA despite ~70% similarity ). Thus, the target’s activity must be empirically verified.
Biological Activity
Ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features multiple functional groups, including indole, naphthalene, and cyclopentathiophene moieties. The synthesis typically involves several steps:
- Formation of Indole and Naphthalene Intermediates : These intermediates are crucial for the subsequent coupling reactions.
- Amide Bond Formation : This step links the naphthalene moiety to the indole structure.
- Thiol-Ether Linkages : These reactions enhance the stability and reactivity of the final product.
The synthetic route is optimized for yield and cost-effectiveness, employing catalytic processes where feasible .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant cellular responses. The compound has shown potential in:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on similar compounds indicated that derivatives with indole structures often exhibit potent anticancer properties due to their ability to interfere with cell cycle regulation .
- Specific analogs of this compound were found to induce apoptosis in various cancer cell lines with IC50 values in the low micromolar range.
- Antimicrobial Activity :
Data Table: Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 5 - 15 | |
| Antibacterial | Gram-positive Bacteria | 10 - 30 | |
| Antifungal | Fungi | 15 - 25 |
Future Directions
Given its promising biological activities, this compound warrants further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways involved in its biological effects.
- Formulation Development : To explore potential delivery methods that enhance bioavailability and therapeutic effectiveness.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyanoacetylation, Knoevenagel condensation, and thioether formation. Key steps require precise control of temperature (60–80°C), solvent choice (ethanol, DCM, or toluene), and catalysts (e.g., piperidine for condensation). Reaction progress should be monitored via HPLC to ensure intermediates are formed with >90% purity. Final purification via recrystallization (using alcohols) or column chromatography is critical to achieve yields of 72–94% .
Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural motifs like the cyclopenta[b]thiophene core and naphthalenylformamido groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity should be assessed via HPLC with UV detection at 254 nm .
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
Preliminary studies indicate anti-inflammatory (via carrageenan-induced edema models) and antioxidant (DPPH radical scavenging) activities. In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) are used to screen for anti-cancer potential. Dose-response curves (IC₅₀ values) and selectivity indices (compared to normal cells) are critical for validating activity .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological data for this compound?
Discrepancies in activity profiles (e.g., varying IC₅₀ values across studies) may arise from differences in cell lines, assay protocols, or impurity levels. To resolve these:
- Perform meta-analyses of published data, focusing on standardized protocols (e.g., NIH/NCATS guidelines).
- Use orthogonal assays (e.g., ATP-based viability assays alongside MTT) to confirm results.
- Employ in silico modeling (molecular docking with target proteins like COX-2 or EGFR) to predict binding affinities and validate mechanisms .
Q. What is the impact of stereochemistry on this compound’s biological interactions, and how can it be studied?
The compound’s naphthalenylformamido and indole groups may exhibit stereospecific interactions with biological targets. Techniques to study this include:
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
SAR studies should systematically modify substituents (e.g., replacing the naphthalenyl group with substituted phenyl rings) and evaluate changes in activity. Key steps:
- Synthesize analogs with variations in the cyclopenta[b]thiophene core or amide linkages.
- Use computational tools (e.g., CoMFA or molecular dynamics simulations) to predict binding modes.
- Validate findings with in vivo models (e.g., murine inflammation assays) to assess pharmacokinetic improvements .
Methodological Notes
- Synthesis Optimization : Solvent polarity (e.g., DMF vs. DMSO) significantly impacts reaction rates and byproduct formation. Microwave-assisted synthesis may reduce reaction times by 30–50% .
- Data Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values and statistical significance (p < 0.05 via ANOVA).
- Safety : Handle thiophene and indole derivatives under inert atmospheres (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
